molecular formula C17H20N6O2 B2717815 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea CAS No. 2034378-02-2

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2717815
CAS No.: 2034378-02-2
M. Wt: 340.387
InChI Key: YUACBWQGXWDEGH-UHFFFAOYSA-N
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Description

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the propyl linker and the methoxybenzyl group. Common reagents used in these reactions include triazole derivatives, pyrimidine precursors, alkyl halides, and urea derivatives. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with catalysts like palladium or copper to facilitate coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and using automated synthesis equipment. The choice of solvents, catalysts, and purification techniques is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazolopyrimidine moiety can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group yields methoxybenzoic acid, while reduction of the triazolopyrimidine moiety produces dihydrotriazolopyrimidine derivatives.

Scientific Research Applications

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. The triazolopyrimidine moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

    1-(3-(Pyrimidin-2-yl)propyl)-3-(4-methoxybenzyl)urea: Lacks the triazole ring, which may affect its binding properties and biological activity.

    1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-benzylurea: Lacks the methoxy group, potentially reducing its binding affinity and selectivity.

Uniqueness: 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea stands out due to the combination of the triazolopyrimidine and methoxybenzyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-25-15-6-4-13(5-7-15)9-20-17(24)18-8-2-3-14-10-19-16-21-12-22-23(16)11-14/h4-7,10-12H,2-3,8-9H2,1H3,(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUACBWQGXWDEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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